molecular formula C16H15F2N3O4S B1588711 (-)-泮托拉唑 CAS No. 142678-35-1

(-)-泮托拉唑

货号 B1588711
CAS 编号: 142678-35-1
分子量: 383.4 g/mol
InChI 键: IQPSEEYGBUAQFF-SANMLTNESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(-)-Pantoprazole is a proton pump inhibitor that is commonly used to treat acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome. It works by inhibiting the activity of the proton pump in the stomach, which reduces the production of acid.

科学研究应用

药理学特性和治疗用途

  • (-)-泮托拉唑被确认为一种不可逆的质子泵抑制剂(PPI),能有效降低胃酸分泌。它与抗菌药物联合使用可用于幽门螺杆菌根除,并在治疗胃食管反流病(GORD)方面显示出与其他PPI类药物类似的疗效(Cheer, Prakash, Faulds, & Lamb, 2003)

肠溶微粒制备

  • 通过喷雾干燥制备的肠溶泮托拉唑载药微粒的研究显示出有效的包封和抗胃性。这种配方对于在肠道吸收泮托拉唑至关重要,表明肠溶药物输送系统对于口服泮托拉唑的重要性(Raffin, Jornada, Ré, Pohlmann, & Guterres, 2006)

手性液相色谱-串联质谱

  • 开发了一种用于测定犬血浆中泮托拉唑对映体的方法,表明其在立体选择性药代动力学研究中的用途。该方法允许分离和分析(+)-和(-)-泮托拉唑,展示了药物的药代动力学特性(Meixia Chen, Xia, Ma, Li, Zhong, & Chen, 2012)

差分脉冲阳极伏安法测定

  • 研究了一种用于测定制剂和人血浆中泮托拉唑的电分析程序。该方法在泮托拉唑分析中提供了快速性、精确性和良好的选择性,增强了药物的分析特性(Erk, 2003)

药物输送微球的开发

对映体的药效学比较

  • 一项比较泮托拉唑对映体药效学效应的研究发现,(-)-泮托拉唑在抑制动物模型中的酸相关病变和酸分泌方面比其(+)对映体更有效(Cao, Wang, Sun, Ikejima, Hu, & Zhao, 2005)

遗传多态性和代谢

  • 酶如CYP2C19和CYP3A4以及MDR1转运蛋白等基因多态性可以显著影响泮托拉唑的代谢和幽门螺杆菌相关疾病患者的治疗结果(Karaca et al., 2017)

属性

IUPAC Name

6-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPSEEYGBUAQFF-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201015709
Record name (S)-(-)-Pantoprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Pantoprazole

CAS RN

142678-35-1
Record name Pantoprazole, S-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142678351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(-)-Pantoprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PANTOPRAZOLE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX78SGO2TV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-Pantoprazole
Reactant of Route 2
Reactant of Route 2
(-)-Pantoprazole
Reactant of Route 3
Reactant of Route 3
(-)-Pantoprazole
Reactant of Route 4
(-)-Pantoprazole
Reactant of Route 5
(-)-Pantoprazole
Reactant of Route 6
Reactant of Route 6
(-)-Pantoprazole

Citations

For This Compound
48,500
Citations
P Poole - American journal of health-system pharmacy, 2001 - academic.oup.com
… Pantoprazole has been evaluated in more than 100 clinical trials involving more … Pantoprazole has been shown to control acid production in Zollinger-Ellison syndrome. Pantoprazole is …
Number of citations: 60 academic.oup.com
R Huber, M Hartmann, H Bliesath… - … journal of clinical …, 1996 - europepmc.org
… Pantoprazole, administered as a 40 mg enteric coated tablet, is quantitatively absorbed. … Pantoprazole shows linear pharmacokinetics after both iv and oral administration. Pantoprazole …
Number of citations: 267 europepmc.org
PW Jungnickel - Clinical therapeutics, 2000 - Elsevier
Objective: This paper reviews the pharmacology, clinical efficacy, and tolerability of pantoprazole in comparison with those of other available proton pump inhibitors (PPIs). Methods: …
Number of citations: 130 www.sciencedirect.com
M Krag, S Marker, A Perner, J Wetterslev… - … England Journal of …, 2018 - Mass Medical Soc
… of the proton-pump inhibitor pantoprazole in adult patients in the ICU who were at risk for gastrointestinal bleeding. We hypothesized that pantoprazole would be associated with a lower …
Number of citations: 269 www.nejm.org
SM Cheer, A Prakash, D Faulds, HM Lamb - Drugs, 2003 - Springer
… Dosage adjustments are not required in patients with mild to severe hepatic impairment in the US, whereas pantoprazole 20 mg/day or pantoprazole 40mg every other day is …
Number of citations: 232 link.springer.com
M Bardou, J Martin - Expert Opinion on Drug Metabolism & …, 2008 - Taylor & Francis
… give an overview of pantoprazole, so a Medline search was conducted using pantoprazole as unique … We found 826 references for pantoprazole and selected some of the most relevant …
Number of citations: 68 www.tandfonline.com
JM Siller-Matula, AO Spiel, IM Lang, G Kreiner… - American heart …, 2009 - Elsevier
… –induced platelet aggregation between patients with pantoprazole (n = 152; PRI = 50%; … of pantoprazole or esomeprazole is not associated with impaired response to clopidogrel. …
Number of citations: 641 www.sciencedirect.com
AA Badwan, LN Nabulsi, MM Al Omari… - Analytical Profiles of …, 2002 - Elsevier
Publisher Summary This chapter focuses on the drug pantoprazole sodium. The sodium salt of pantoprazole is obtained as an almost white to off white, crystalline powder. Pantoprazole …
Number of citations: 31 www.sciencedirect.com
R Huber, B Kohl, G Sachs… - Alimentary …, 1995 - Wiley Online Library
Inhibition of the gastric proton pump is gaining acceptance as the treatment of choice for severe gastrooesophageal reflux disease, and for treatment of duodenal and gastric ulceration. …
Number of citations: 188 onlinelibrary.wiley.com
W Beil, U Staar, KF Sewing - European journal of pharmacology, 1992 - Elsevier
… 17 μM) was more potent than pantoprazole (IC 50 37 μM) and enzyme inhibition was faster than with pantoprazole. These results indicate that pantoprazole is a potent inhibitor of H + /K …
Number of citations: 108 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。